molecular formula C7H14F2N2 B2997880 N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine CAS No. 1248479-60-8

N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine

Cat. No. B2997880
CAS RN: 1248479-60-8
M. Wt: 164.2
InChI Key: PRNRYNCZCZGYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. The compound is a cyclopropanamine derivative, which means it contains a cyclopropane ring in its structure.

Scientific Research Applications

N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine has been found to have potential applications in various fields of research. In the field of medicinal chemistry, it has been studied for its potential use as an antipsychotic agent due to its ability to modulate dopamine receptors. It has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.
In the field of neuroscience, N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine has been studied for its ability to modulate the activity of the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. It has also been studied for its potential use in the treatment of addiction and substance abuse.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine involves its ability to modulate the activity of various neurotransmitter receptors and transporters in the brain. It has been found to modulate dopamine receptors, serotonin transporters, and other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine has been found to have various biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which can lead to improvements in mood and cognition. It has also been found to have anxiolytic and antipsychotic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine is its ability to modulate multiple neurotransmitter systems in the brain, which makes it a potentially useful tool for studying the mechanisms underlying various neuropsychiatric disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which can limit its use in certain experimental paradigms.

Future Directions

There are numerous future directions for research involving N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine. One potential direction is to further investigate its potential as an antipsychotic and antidepressant agent. Another direction is to investigate its potential use in the treatment of addiction and substance abuse. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine involves a multi-step process. The first step involves the synthesis of 2,2-difluoroethylamine, which is then reacted with cyclopropanecarboxylic acid to form the corresponding amide. The amide is then reduced using a reducing agent such as lithium aluminum hydride to form the desired product.

properties

IUPAC Name

N'-cyclopropyl-N'-(2,2-difluoroethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2/c8-7(9)5-11(4-3-10)6-1-2-6/h6-7H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNRYNCZCZGYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCN)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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